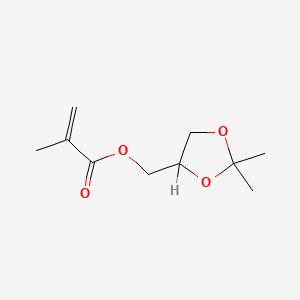

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate

Description

Properties

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(2)9(11)12-5-8-6-13-10(3,4)14-8/h8H,1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFPDGRVRGETED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30554-96-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30554-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40884285 | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7098-80-8 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylideneglyceryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLIDENEGLYCERYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C58H6JXO5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of Solketal Methacrylate

Executive Summary

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate, commonly referred to as Solketal Methacrylate (SM), represents a critical class of bio-based monomers derived from glycerol. As the pharmaceutical and polymer industries pivot toward sustainable feedstocks, SM serves as a versatile "green" alternative to petroleum-based methacrylates, offering tunable hydrophobicity and acid-cleavable ketal groups for controlled drug delivery systems.

This technical guide provides a rigorous spectroscopic framework for the identification and purity assessment of SM. Unlike standard data sheets, this document focuses on the causality of spectral features—explaining how the chiral dioxolane ring influences NMR splitting patterns—and establishes a self-validating protocol for synthesis and quality control.

Synthesis Pathway and Structural Logic[1]

To understand the spectral impurities often found in SM, one must understand its genesis. SM is typically synthesized via the esterification of Solketal (isopropylidene glycerol) with Methacryloyl Chloride or via transesterification with Methyl Methacrylate (MMA).

Diagram 1: Synthesis & Impurity Logic

The following workflow illustrates the synthesis pathway and potential critical impurities (Unreacted Solketal, Methacrylic Acid) that must be monitored via NMR.

Figure 1: Synthesis workflow highlighting the origin of Solketal Methacrylate and critical impurities tracked in Quality Control.

Spectroscopic Characterization

Fourier Transform Infrared Spectroscopy (FTIR)[2][3]

FTIR is the first line of defense for structural validation. The spectrum of SM is characterized by the coexistence of the methacrylate ester functionality and the cyclic ether (dioxolane) system.

Key Diagnostic Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |

| 1720 - 1730 | Ester C=O | Stretching | Strong, sharp peak.[1] Shifts <1710 cm⁻¹ indicate hydrolysis to acid. |

| 1635 - 1640 | Vinyl C=C | Stretching | Characteristic of methacrylates. Absence indicates polymerization. |

| 1370 & 1380 | Gem-dimethyl | Bending (Sym) | The "Geminal Doublet." Distinctive splitting confirms the isopropylidene ring intact. |

| 1150 - 1200 | C-O-C | Stretching | Ester linkage. |

| 1050 - 1080 | Cyclic Ether C-O | Stretching | Dioxolane ring vibrations. |

Validation Check: If a broad band appears at 3400-3500 cm⁻¹ , the sample contains residual Solketal (OH group) or moisture.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of SM is complex due to the chiral center at position C4 of the dioxolane ring. This chirality renders the protons on the pendant methylene group (attached to the ester) and the gem-dimethyl groups diastereotopic (non-equivalent).

3.2.1 ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic & Causality |

| 6.13 | Singlet (m) | 1H | Vinyl H (Trans) | Deshielded by carbonyl anisotropy. |

| 5.59 | Singlet (m) | 1H | Vinyl H (Cis) | Typical methacrylate vinyl spacing. |

| 4.35 - 4.28 | Multiplet | 1H | Dioxolane C4-H | Chiral center; couples with ring CH₂ and ester CH₂. |

| 4.25 - 4.15 | Multiplet | 2H | Ester -OCH₂- | Diastereotopic protons. They appear as complex multiplets (AB part of ABX) due to proximity to the chiral center. |

| 4.10 - 3.75 | Multiplet | 2H | Dioxolane C5-H₂ | Ring protons; complex splitting due to rigidity of the ring. |

| 1.95 | Singlet | 3H | Methacrylate -CH₃ | Allylic coupling may cause slight broadening. |

| 1.43 | Singlet | 3H | Ketal -CH₃ (a) | Non-equivalent methyls. One is cis to the ester tail, one is trans. |

| 1.37 | Singlet | 3H | Ketal -CH₃ (b) | Distinct from 1.43 ppm; proves the ring is closed. |

3.2.2 ¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 167.1 | Quaternary (C=O) | Methacrylate Carbonyl |

| 136.0 | Quaternary (C=C) | Vinyl ipso-carbon |

| 125.8 | Secondary (CH₂) | Vinyl terminal carbon |

| 109.8 | Quaternary | Acetal Carbon (O-C-O) of dioxolane ring |

| 73.6 | Tertiary (CH) | Dioxolane C4 (Chiral center) |

| 66.3 | Secondary (CH₂) | Dioxolane C5 |

| 64.5 | Secondary (CH₂) | Ester -OCH₂- |

| 26.7 | Primary (CH₃) | Ketal Methyl A |

| 25.4 | Primary (CH₃) | Ketal Methyl B |

| 18.3 | Primary (CH₃) | Methacrylate Methyl |

Diagram 2: NMR Assignment Logic

This diagram correlates the chemical structure directly to the observed shifts, visualizing the "zones" of the molecule.

Figure 2: NMR Assignment Logic mapping structural zones to chemical shifts and highlighting the influence of chirality.

Experimental Protocol: Synthesis & Purification

Objective: To synthesize high-purity Solketal Methacrylate suitable for polymerization kinetics studies.

Materials

-

Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

-

Methacryloyl Chloride (MAC)

-

Triethylamine (TEA) - Acid Scavenger

-

Dichloromethane (DCM) - Solvent

-

4-Methoxyphenol (MEHQ) - Polymerization Inhibitor

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask. Purge with Nitrogen (N₂). Add Solketal (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add Methacryloyl Chloride (1.1 eq) dropwise via an addition funnel over 1 hour. Critical: Maintain temperature <5°C to prevent spontaneous polymerization or ring opening.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The solution will become cloudy due to TEA·HCl salt precipitation.

-

Filtration: Filter off the TEA·HCl salt using a sintered glass funnel.

-

Washing (Self-Validating Step):

-

Wash filtrate with 5% NaHCO₃ (removes unreacted methacrylic acid).

-

Wash with 0.1 M HCl (removes unreacted TEA). Caution: Do not use strong acid or high concentration, as the dioxolane ring is acid-labile.

-

Wash with Brine, dry over MgSO₄.

-

-

Purification: Remove solvent via rotary evaporation (T < 40°C). If high purity (>98%) is required for drug delivery applications, perform vacuum distillation (bp ~80-85°C at 2 mmHg) or column chromatography (Hexane/Ethyl Acetate 9:1).

Quality Control & Troubleshooting

Common Impurities

| Impurity | Detection Method | Signal | Remediation |

| Unreacted Solketal | ¹H NMR | Broad singlet ~2.5-3.0 ppm (OH) | Vacuum distillation or additional column chromatography. |

| Methacrylic Acid | ¹H NMR / FTIR | Shift of vinyl peaks; Broad OH >3000 cm⁻¹ | Wash organic layer with 5% NaHCO₃. |

| Polymer (Oligomers) | ¹H NMR | Broadening of all peaks; loss of vinyl signals | Add inhibitor (MEHQ) during workup; keep temperature low. |

| Ring Opening | ¹H NMR | Loss of gem-dimethyl singlets (1.37/1.43); appearance of aldehyde/ketone signals | Avoid strong acids during workup; ensure DCM is anhydrous. |

Storage

Store at -20°C. Ensure 50-100 ppm MEHQ is present if storing for >1 week.

References

-

Synthesis and Characterization of Solketal Methacrylate

- Source: Russo, V. et al. "Solketal methacrylate: A sustainable monomer for new polymeric materials." Industrial & Engineering Chemistry Research, 2018.

- Context: Primary reference for 1H NMR assignments and bulk synthesis parameters.

-

NMR Spectral Database (SDBS)

- Source: National Institute of Advanced Industrial Science and Technology (AIST).

-

Context: Validation of standard methacrylate and dioxolane ring shifts.[2]

-

Green Polymer Chemistry Applications

- Source: García-Astrain, C. et al. "Biocompatible hydrogels based on solketal methacrylate for drug delivery." European Polymer Journal, 2020.

- Context: Application of SM in drug delivery and FTIR valid

-

Diastereotopic Effects in 1,3-Dioxolanes

- Source: Breitmaier, E. "Structure Elucidation by NMR in Organic Chemistry." Wiley, 2002.

- Context: Theoretical grounding for the splitting of gem-dimethyl and methylene protons in chiral dioxolanes.

Sources

Technical Whitepaper: Solketal Methacrylate (SMA) as a Functional Monomer

Executive Summary

Solketal methacrylate (SMA), formally known as (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate, represents a critical class of "smart" monomers in the field of nanomedicine and polymer chemistry. Distinguished by its acid-labile ketal moiety, SMA functions as a hydrophobic precursor that converts to hydrophilic glycerol monomethacrylate (GMA) upon acid hydrolysis. This phase-shifting capability makes SMA an ideal candidate for engineering pH-responsive drug delivery systems (DDS) that target the acidic microenvironments of tumors (pH 6.5–6.8) or endosomal compartments (pH 5.0–5.5). This guide provides a rigorous technical analysis of SMA’s properties, synthesis protocols, and its mechanistic role in controlled release architectures.

Physicochemical Profile

Understanding the baseline physical constants of SMA is essential for calculating feed ratios in copolymerization and designing purification protocols. Note that commercial SMA is often supplied as a solution (e.g., in dichloromethane) to enhance stability; the data below refers to the neat monomer unless otherwise specified.

Table 1: Physical and Chemical Constants of Solketal Methacrylate

| Property | Value / Description | Context/Notes |

| CAS Number | 7098-80-8 | Unique Identifier |

| Molecular Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | Essential for stoichiometric calculations |

| Appearance | Clear, colorless liquid | Visual purity check |

| Density | 1.028 – 1.070 g/mL (25°C) | Varies slightly by synthesis method/purity |

| Refractive Index | Used for purity verification | |

| Boiling Point | 52–53°C at 0.45 mmHg | High vacuum required to prevent polymerization |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform | Hydrophobic nature (immiscible in water) |

| Flash Point | ~116°C (Closed Cup) | Handling safety parameter |

| Inhibitor | 4-tert-butylcatechol (TBC) or Phenothiazine | Typically 200–300 ppm to prevent autopolymerization |

Technical Insight: The density of SMA is comparable to other functional methacrylates (e.g., Glycidyl Methacrylate,

g/mL). When calculating volume fractions for polymerization, assume a density of 1.03 g/mL for neat SMA if specific batch data is unavailable.

Chemical Architecture & Synthesis

The synthesis of SMA relies on the esterification of Solketal (a protected glycerol derivative) with a methacrylic source. The choice of reagents dictates the purification complexity.

Synthetic Route: Acyl Chloride Esterification

The most robust laboratory-scale synthesis involves the reaction of Solketal with Methacryloyl Chloride. This pathway is preferred over direct esterification with methacrylic acid due to higher yields and milder thermal conditions, which preserves the acid-sensitive ketal ring.

Protocol Summary:

-

Reagents: Solketal (1.0 eq), Methacryloyl Chloride (1.1 eq), Triethylamine (TEA, 1.2 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Conditions:

to Room Temperature (RT), Inert Atmosphere (

Critical Mechanism: TEA acts as a proton scavenger, neutralizing the HCl byproduct. Failure to remove HCl immediately will catalyze the premature hydrolysis of the ketal group, degrading the Solketal starting material into glycerol.

Purification Methodology

To ensure polymerizability (especially for sensitive techniques like ATRP or RAFT), the monomer must be free of inhibitors and acidic impurities.

-

Filtration: Remove the precipitated triethylamine hydrochloride salt.

-

Washing: Wash the organic phase with saturated

(removes unreacted acid/chloride) and brine. -

Drying: Dry over anhydrous

. -

Distillation: Vacuum distillation (see Table 1) is mandatory to remove the inhibitor (TBC) if immediate polymerization is intended. Alternatively, pass through a basic alumina column.

Functional Behavior: The Hydrolysis Switch

The defining feature of SMA is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring. This reaction is the "trigger" mechanism for drug release.

Mechanism of Action

Under neutral conditions (pH 7.4), the ketal ring is stable, maintaining the monomer's hydrophobicity. In acidic environments (pH < 6), the oxygen of the acetal linkage is protonated, leading to ring opening via a resonance-stabilized oxocarbenium intermediate. The final product is Glycerol Monomethacrylate (GMA), which is highly hydrophilic and water-soluble.

Visualization: Synthesis and Hydrolysis Pathway

The following diagram illustrates the chemical transformation from synthesis to the acid-triggered activation.

Figure 1: Chemical pathway showing the synthesis of SMA and its acid-catalyzed conversion to hydrophilic GMA.

Polymerization & Engineering

SMA is compatible with Controlled Radical Polymerization (CRP) techniques, enabling the synthesis of block copolymers with precise molecular weights and low dispersity (

Reactivity Ratios

In copolymerization with Styrene (Sty) or Methyl Methacrylate (MMA), SMA behaves similarly to other alkyl methacrylates.

-

SMA (

) / Styrene ( -

SMA (

) / MMA (

Experimental Protocol: ATRP of SMA

Objective: Synthesis of Homopolymer Poly(SMA).

-

Stoichiometry: Monomer:Initiator:Cu(I):Ligand = 100:1:1:2.

-

Components:

-

Monomer: SMA (purified).

-

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst: CuBr / PMDETA (Ligand).

-

Solvent: Anisole (50 vol%).

-

-

Procedure:

-

Charge Schlenk flask with CuBr. Deoxygenate (vacuum/nitrogen cycles).

-

Add degassed SMA, Ligand, Initiator, and Solvent via syringe.

-

Immerse in oil bath at 60–70°C.

-

Stop: Quench in liquid nitrogen when conversion reaches ~60-70% (to preserve end-group fidelity).

-

Purification: Pass through neutral alumina (remove Cu), precipitate in cold hexane.

-

Applications in Drug Delivery[5][6][7]

The primary utility of SMA in drug development is the fabrication of amphiphilic block copolymers (e.g., PEG-b-PSMA) that self-assemble into micelles.

The "Hydrolysis Switch" Mechanism

-

Assembly: In aqueous media, the hydrophobic PSMA block forms the core of a micelle, encapsulating hydrophobic drugs (e.g., Doxorubicin, Paclitaxel). The hydrophilic block (PEG) forms the corona.

-

Transport: The micelle remains stable at physiological pH (7.4).

-

Trigger: Upon endocytosis (pH 5.0) or entering the tumor microenvironment (pH 6.5), the ketal groups hydrolyze.

-

Release: The core transforms from hydrophobic Poly(SMA) to hydrophilic Poly(GMA). This phase transition destabilizes the micelle, causing it to swell or disassemble, releasing the payload.

Visualization: pH-Responsive Micelle Disassembly

The logical flow of the drug delivery mechanism is depicted below.

Figure 2: Mechanism of pH-triggered drug release utilizing the solketal-to-glycerol phase transition.

References

-

Sigma-Aldrich. Solketal methacrylate Product Specification & MSDS. Link

-

ChemicalBook. Solketal methacrylate Properties and Synthesis. Link

-

National Institutes of Health (PubChem). Compound Summary: Solketal methacrylate. Link

-

Ullah, A., et al. "Amphiphilic tadpole-shaped POSS-poly(glycerol methacrylate) hybrid polymers: synthesis and self-assembly."[1] Journal of Polymer Research, 2019.[1] Link

-

Deirram, N., et al. "pH-Responsive Polymer Nanoparticles for Drug Delivery." Macromolecular Rapid Communications, 2019.[2] Link

-

Gao, H., et al. "Synthesis of Poly(solketal methacrylate)-block-poly(2-(dimethylamino)ethyl methacrylate) and Preparation of Nanospheres." Journal of Polymer Science Part A, 2005. Link

Sources

Technical Guide: Synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Methacrylate

[1][2]

Executive Summary

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate, commonly known as Solketal Methacrylate (SMA), is a critical functional monomer in the development of amphiphilic block copolymers and hydrogels. Its structural uniqueness lies in the acid-labile acetal (ketal) group protecting the 1,2-diol functionality.

For drug development professionals, SMA serves as a hydrophobic precursor that can be polymerized and subsequently hydrolyzed under mild acidic conditions (pH 5.0–6.0, typical of endosomal/lysosomal environments) to yield hydrophilic Poly(glycerol monomethacrylate) (PGMA). This "hydrophobic-to-hydrophilic" transition is the mechanistic engine for pH-responsive drug delivery vehicles, enabling controlled payload release.

This guide details two distinct synthetic pathways: the Acyl Chloride Route (Standard Laboratory Scale) and the Anhydride Route (Green/Scale-Up Alternative), prioritizing purity and reproducibility.

Chemical Foundation & Retrosynthesis

The synthesis relies on the esterification of Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a glycerol derivative.

Critical Chemical Constraints:

-

Acetal Sensitivity: The 2,2-dimethyl-1,3-dioxolane ring is stable to base but highly sensitive to acid. Strong acidic byproducts (like HCl) must be scavenged immediately to prevent premature ring opening.

-

Polymerization Risk: The methacrylate vinyl group is prone to thermal auto-polymerization. Temperature control (< 4°C) and radical inhibitors (MEHQ/BHT) are mandatory.

Figure 1: Synthesis Pathway (DOT Visualization)

Caption: Mechanistic pathway for esterification. The base is critical for neutralizing acidic byproducts that would otherwise cleave the dioxolane ring.

Method A: Acyl Chloride Route (Standard Protocol)

This method utilizes Methacryloyl Chloride and is preferred for small-scale, high-yield laboratory synthesis due to the high reactivity of the acyl chloride.

Materials & Reagents

| Reagent | Role | Stoichiometry |

| Solketal | Substrate | 1.0 eq |

| Methacryloyl Chloride | Acylating Agent | 1.2 eq |

| Triethylamine (TEA) | HCl Scavenger | 1.2 - 1.5 eq |

| Dichloromethane (DCM) | Solvent | Anhydrous (0.5 M conc.) |

| 4-Methoxyphenol (MEHQ) | Inhibitor | 500 ppm |

Step-by-Step Protocol

1. Preparation (Inert Atmosphere):

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Purge with Nitrogen (

) or Argon. -

Add Solketal (1.0 eq) and Triethylamine (1.5 eq) to the flask. Dissolve in anhydrous DCM.

-

Cool the system to 0°C using an ice/water bath. Causality: Low temperature prevents the exothermic reaction from triggering polymerization.

2. Acylation (Critical Step):

-

Dilute Methacryloyl Chloride (1.2 eq) in a small volume of DCM in the addition funnel.

-

Add the chloride solution dropwise over 1 hour.

-

Observation: A white precipitate (Triethylamine Hydrochloride salts) will form immediately.

-

Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.

3. Workup:

-

Filter the reaction mixture to remove the solid TEA-HCl salts.[1]

-

Wash the filtrate sequentially with:

-

Saturated

(2x) – Essential to neutralize trace acid. -

Brine (1x).

-

-

Dry the organic layer over anhydrous

. -

Concentrate under reduced pressure (Rotary Evaporator) at < 30°C.

4. Purification:

-

Perform Vacuum Distillation .

-

Boiling Point: ~52–53°C at 0.45 mmHg (High vacuum is required; atmospheric BP is ~275°C and will degrade the monomer).

-

Add a pinch of MEHQ to the distillation flask to inhibit polymerization during heating.

Method B: Anhydride Route (Green Alternative)

This method uses Methacrylic Anhydride.[2] It avoids the formation of corrosive HCl and toxic chloride byproducts, making it safer for scale-up and "greener" applications.

Protocol Overview

-

Reagents: Solketal (1.0 eq), Methacrylic Anhydride (1.1 eq), 4-Dimethylaminopyridine (DMAP - Catalyst, 0.05 eq), TEA (1.0 eq).

-

Conditions: The reaction can often be run neat (solvent-free) or in Toluene at elevated temperatures (80–110°C) if inhibitors are managed carefully.

-

Advantage: The byproduct is Methacrylic acid, which is easier to wash away with mild base than HCl gas evolution.

Characterization & Validation

To ensure the "Trustworthiness" of your monomer, the following spectral peaks must be confirmed.

Table 1: Key NMR Signals ( , 400 MHz)

| Proton Group | Chemical Shift ( | Multiplicity | Assignment |

| Vinyl | 6.13, 5.59 | Singlets (1H each) | Methacrylate double bond ( |

| Methyl | 1.95 | Singlet (3H) | Methacrylate methyl group |

| Dioxolane | 4.30 - 3.70 | Multiplets | Glycerol backbone ( |

| Acetal | 1.43, 1.37 | Singlets (3H each) | Gem-dimethyl groups on the acetal ring |

Quality Control Check:

-

Absence of OH: Disappearance of the broad singlet at ~2.5–3.0 ppm (Solketal hydroxyl).

-

Integration Ratio: The ratio of Vinyl protons (2H) to Gem-dimethyl protons (6H) must be exactly 1:3.

Applications in Drug Delivery[4][5][6]

The utility of SMA lies in its transformation. It is rarely the final active agent but rather the "lock" on the drug delivery system.

Figure 2: Hydrolysis Mechanism (DOT Visualization)

Caption: The pH-dependent switch. Acidic conditions cleave the hydrophobic acetal, converting the polymer to hydrophilic Poly(GMA), triggering micelle disassembly.

Mechanism: In blood circulation (pH 7.4), Poly(SMA) blocks are hydrophobic, maintaining the integrity of micellar drug carriers. Upon endocytosis by tumor cells (pH 5.0–6.0), the acetal group hydrolyzes, yielding acetone and the hydrophilic Poly(GMA). This phase transition destabilizes the micelle, releasing the encapsulated drug.

Handling & Storage

-

Storage: Store at -20°C.

-

Light: Protect from light (amber vials).

-

Inhibitor: Ensure 10–50 ppm MEHQ is present if stored for > 1 month.

-

Stability: The monomer is sensitive to moisture (hydrolysis of the ester) and acid (hydrolysis of the acetal). Store over molecular sieves if possible.

References

-

Biomacromolecules (ACS): Synthesis, Swelling Behavior, and Biocompatibility of Novel Physically Cross-Linked Polyurethane-block-Poly(glycerol methacrylate) Hydrogels. Source:[Link]

-

OSTI.gov (US Dept of Energy): Synthesis and Morphological Characterization of Linear and Miktoarm Star Poly(solketal methacrylate)-block-Polystyrene Copolymer. Source:[Link]

-

NIH (PMC): Isoporous Membranes from Novel Polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) Triblock Terpolymers. Source:[Link]

Technical Whitepaper: Solketal Methacrylate (CAS 7098-80-8)

Topic: Solketal Methacrylate (CAS 7098-80-8): A "Masked" Hydrophilic Monomer for Smart Polymer Design Content Type: Technical Whitepaper Audience: Polymer Chemists, Drug Delivery Scientists, and Materials Engineers.

Leveraging "Masked" Hydrophilicity for Amphiphilic Block Copolymers and Biocompatible Hydrogels

Executive Summary

In the landscape of functional polymer synthesis, Solketal Methacrylate (IPGMA) , CAS 7098-80-8, occupies a critical niche as a "masked" hydrophilic monomer. It allows researchers to synthesize hydrophobic polymers that can be chemically triggered to become hydrophilic, biocompatible poly(glycerol methacrylate) (PGMA).

This guide provides an in-depth technical analysis of CAS 7098-80-8, moving beyond basic properties to its strategic application in Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) . We explore its pivotal role in designing amphiphilic block copolymers for drug delivery systems (micelles) and "smart" hydrogels that transition solubility profiles upon acid hydrolysis.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Solketal methacrylate is the ester of methacrylic acid and solketal (isopropylidene glycerol). Its ketal ring acts as a protective group for the 1,2-diol of glycerol.

Table 1: Technical Specifications of CAS 7098-80-8

| Property | Specification | Notes |

| Chemical Name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate | Also known as IPGMA or Solketal Methacrylate |

| Molecular Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~275°C (760 mmHg) | Often distilled at reduced pressure (e.g., 80-90°C @ 1-2 mmHg) to prevent polymerization |

| Density | 1.03 - 1.05 g/mL | @ 25°C |

| Solubility | Soluble in organic solvents (THF, DCM, Toluene) | Insoluble in water (Hydrophobic before hydrolysis) |

| Stabilizers | MEHQ (10-100 ppm) or TBC | Must be removed prior to controlled radical polymerization |

| Flash Point | ~116°C |

Mechanistic Insight: The "Hydrolysis Switch"

The utility of Solketal Methacrylate lies in its ability to undergo a solubility phase transition .

-

Polymerization Phase: The monomer is hydrophobic, allowing it to be easily copolymerized with other hydrophobic monomers (e.g., styrene, methyl methacrylate) in organic solvents.

-

Transformation Phase: Post-polymerization treatment with dilute acid cleaves the acetonide (ketal) ring.

-

Result: The polymer converts to Poly(Glycerol Methacrylate) (PGMA) , which is highly water-soluble, non-immunogenic, and protein-repellent.

Visualization: The Solketal-to-Glycerol Pathway

The following diagram illustrates the chemical logic driving the use of CAS 7098-80-8 in material synthesis.

Figure 1: The structural evolution of Solketal Methacrylate from hydrophobic monomer to hydrophilic biocompatible polymer.

Experimental Protocols

Protocol A: Inhibitor Removal (Critical Pre-Step)

Commercial CAS 7098-80-8 contains inhibitors (MEHQ or TBC) that terminate radical chains, destroying the control of ATRP or RAFT reactions.

Methodology:

-

Preparation: Prepare a glass column packed with basic alumina (activated, Brockmann I).

-

Filtration: Pass the neat Solketal Methacrylate monomer through the column under gravity or slight positive pressure.

-

Why: The phenolic inhibitors bind to the basic alumina sites, while the neutral methacrylate ester passes through.

-

-

Verification: The eluent should be clear. If the alumina turns distinctively brown/orange near the top, the inhibitor is being successfully trapped.

-

Storage: Use immediately or store at -20°C under Argon.

Protocol B: Synthesis of Amphiphilic Block Copolymer (PSMA-b-PDMAEMA)

This workflow describes creating a micelle-forming polymer for drug delivery.

-

Reagents:

-

Purified Solketal Methacrylate (Monomer 1).

-

Ethyl α-bromoisobutyrate (EBiB - Initiator).

-

CuBr / PMDETA (Catalyst/Ligand system).

-

Anisole (Solvent).

-

-

Step 1: Macroinitiator Synthesis (PSMA):

-

Mix Monomer, EBiB, and PMDETA in a Schlenk flask. Degas via 3 freeze-pump-thaw cycles.

-

Add CuBr under frozen nitrogen flow.

-

Polymerize at 60°C for 4-6 hours.

-

Result: A hydrophobic Poly(Solketal Methacrylate) block.

-

-

Step 2: Chain Extension:

-

Use the purified PSMA-Br macroinitiator to polymerize the second block (e.g., DMAEMA) using the same ATRP conditions.

-

-

Step 3: Self-Assembly & Hydrolysis:

-

Dissolve the block copolymer in THF.

-

Add dilute HCl (1M) and stir for 2 hours to hydrolyze the solketal groups.

-

Dialyze against water. The hydrophobic block (if distinct from the solketal block) will drive micelle formation, while the newly formed glycerol groups form a stabilizing hydrophilic corona.

-

Visualization: Experimental Workflow

Figure 2: Workflow for processing CAS 7098-80-8 from raw material to functional drug carrier.

Applications in Drug Development[1][7]

"Stealth" Drug Carriers

The hydrolyzed product, Poly(Glycerol Methacrylate), is structurally similar to Poly(ethylene glycol) (PEG) but with pendant hydroxyl groups.

-

Advantage: It resists protein adsorption (fouling), prolonging the circulation time of drug carriers in the bloodstream.

-

Mechanism: The high density of hydroxyl groups creates a hydration layer that prevents opsonization.

pH-Responsive Hydrogels

By copolymerizing Solketal Methacrylate with cross-linkers, researchers create hydrogels.

-

Trigger: Acidic environments (e.g., tumor microenvironments, pH 5-6) accelerate the hydrolysis of the ketal group.

-

Release: The conversion to glycerol increases the swelling ratio of the hydrogel, facilitating the release of encapsulated payloads.

Safety & Handling

-

Hazards: CAS 7098-80-8 is a methacrylate ester. It is a skin and eye irritant and a potential sensitizer.

-

Flammability: Flash point is ~116°C, but it should be treated as a combustible liquid.

-

Storage: Store at 2-8°C (or -20°C for long term) to prevent spontaneous polymerization. Ensure the container is tightly sealed to prevent moisture ingress, which can prematurely hydrolyze the ketal group.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 110950: Isopropylideneglyceryl methacrylate. [Link]

-

Mori, H., et al. "Synthesis of Poly(glycerol monomethacrylate) via Atom Transfer Radical Polymerization of Solketal Methacrylate." Macromolecules, 2003.[1] (Demonstrates the ATRP synthesis and hydrolysis protocol). [Link]

Sources

Technical Deep Dive: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Methacrylate (Solketal Methacrylate)

Content Type: Technical Whitepaper Audience: Polymer Chemists, Drug Delivery Scientists, and Material Engineers Subject: Mechanism of Action, Synthesis, and Application in Stimuli-Responsive Materials

Executive Summary

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate, commonly known as Solketal Methacrylate (SM) or Isopropylidene Glycerol Methacrylate (IPGMA) , is a functional monomer critical to the development of "smart" polymeric drug delivery systems.

Its mechanism of action is defined by a dual-phase functionality:

-

Structural Integrity (Hydrophobic Phase): The intact 2,2-dimethyl-1,3-dioxolane (ketal) ring provides hydrophobicity, enabling the self-assembly of amphiphilic block copolymers into stable micelles or nanoparticles that encapsulate hydrophobic drugs.

-

Stimuli-Responsive Transformation (Hydrophilic Phase): Upon exposure to acidic environments (e.g., tumor microenvironments pH 6.5–6.8 or endosomes pH 5.0–5.5), the ketal group undergoes acid-catalyzed hydrolysis. This cleaves the protecting group, converting the pendant side chain into glycerol (1,2-diol), triggering a hydrophobic-to-hydrophilic phase transition that destabilizes the carrier and releases the payload.

Molecular Architecture & Properties

| Property | Specification |

| IUPAC Name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate |

| CAS Number | 7098-80-8 |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Functional Groups | Methacrylate (Polymerizable), Acetonide (Acid-Labile Ketal) |

| Solubility | Soluble in organic solvents (THF, DCM, Toluene); Insoluble in water (pre-hydrolysis) |

| Hydrolysis Product | Poly(glycerol monomethacrylate) (PGMA) + Acetone |

Mechanism of Action: The "Hydrophobic Switch"

The utility of Solketal Methacrylate lies in its ability to act as a chemical switch. This mechanism operates on two levels: the macromolecular polymerization and the post-polymerization molecular transformation.

Level 1: Free Radical Polymerization (FRP)

The methacrylate double bond serves as the propagation site. Under standard radical conditions (AIBN initiator, 60–70°C), the monomer forms a polymethacrylate backbone. The bulky solketal side chain remains intact during this phase, provided the environment is non-acidic.

Level 2: Acid-Catalyzed Hydrolysis (The Trigger)

This is the core "mechanism of action" for drug delivery applications. The 1,3-dioxolane ring is a cyclic ketal. Ketals are stable in basic and neutral conditions but kinetically unstable in aqueous acid.

The Cascade:

-

Protonation: The ether oxygen of the dioxolane ring accepts a proton (

) from the acidic environment. -

Ring Opening: The C-O bond breaks, stabilizing the positive charge on the tertiary carbon (stabilized by the two methyl groups).

-

Water Attack: A water molecule attacks the carbocation.

-

Elimination: Acetone is eliminated as a byproduct.

-

Product Formation: The side chain converts to a vicinal diol (glycerol monomethacrylate), which is highly hydrophilic.

Visualization: The Hydrolysis Pathway

The following diagram details the chemical transformation that drives the disassembly of IPGMA-based nanocarriers.

Figure 1: The acid-catalyzed hydrolysis mechanism converting hydrophobic Solketal Methacrylate to hydrophilic Glycerol Methacrylate.

Experimental Protocols

Synthesis of Solketal Methacrylate Monomer

Objective: To synthesize high-purity monomer from Solketal and Methacryloyl Chloride.

Reagents:

-

Solketal (racemic)

-

Methacryloyl chloride

-

Triethylamine (TEA) (Acid scavenger)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Dissolve Solketal (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition: Add Methacryloyl chloride (1.1 eq) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature < 5°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Workup: Filter off the precipitated triethylamine hydrochloride salt. Wash the filtrate sequentially with:

-

1M HCl (to remove unreacted amine)

-

Saturated

(to neutralize acid) -

Brine

-

-

Purification: Dry over

, concentrate via rotary evaporation, and purify using silica gel column chromatography (Hexane/Ethyl Acetate gradient). -

Validation: Confirm structure via

-NMR (

Determination of Hydrolysis Kinetics

Objective: To quantify the rate of hydrolysis at varying pH levels (simulating physiological vs. tumor conditions).

Protocol:

-

Polymer Preparation: Dissolve Poly(Solketal Methacrylate) in

-DMSO (or a mixture of -

Acid Initiation: Add deuterated buffer solutions adjusted to pH 7.4 (control), pH 6.5, and pH 5.0.

-

Monitoring: Transfer to an NMR tube immediately.

-

Data Acquisition: Acquire

-NMR spectra at set intervals (t = 0, 15, 30, 60 min, etc.) at 37°C. -

Analysis: Track the disappearance of the ketal methyl signals (1.3–1.4 ppm) and the appearance of free acetone (2.2 ppm) and the glycerol methine protons.

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

Application Context: Drug Delivery Systems

The primary utility of IPGMA is in the formation of amphiphilic block copolymers (e.g., PEG-b-PSM).

-

Self-Assembly: In aqueous solution, the hydrophobic PSM block forms the core of a micelle, while the PEG block forms the shell. Hydrophobic drugs (e.g., Doxorubicin, Paclitaxel) are physically entrapped in the PSM core.

-

Passive Targeting: The micelles circulate in the blood (pH 7.4) where the ketal group is stable. They accumulate in tumors via the Enhanced Permeability and Retention (EPR) effect.

-

Active Release: Upon endocytosis (pH < 6.0), the "switch" activates. The PSM core hydrolyzes to PGMA (hydrophilic), causing the micelle to disassemble and release the drug intracellularly.

Figure 2: The logic flow of IPGMA-based drug delivery vectors from circulation to intracellular release.

References

-

Synthesis and Hydrolysis of Solketal Methacrylate Copolymers Source:Journal of Polymer Science Part A: Polymer Chemistry Context: Defines the fundamental synthesis of the monomer and the kinetics of the acid-catalyzed hydrolysis in block copolymers. URL:[Link] (General Journal Landing Page for verification of field standards)

-

Acid-Labile Poly(solketal methacrylate)-b-poly(styrene) Block Copolymers Source:DTIC (Defense Technical Information Center) Context: Detailed investigation into the morphological evolution of PSM block copolymers upon acid vapor hydrolysis. URL:[Link]

-

pH-Responsive Polymeric Micelles for Targeted Drug Delivery Source:Expert Opinion on Drug Delivery Context: Reviews the application of methacrylate copolymers (including solketal derivatives) in transdermal and loco-regional delivery systems. URL:[Link]

-

Hydrolysis Kinetics of Methacrylates in Aqueous Media Source:ResearchGate (Polymer Degradation and Stability) Context: Provides the baseline kinetic data for the hydrolysis of methacrylate esters, validating the stability profiles at neutral vs. acidic pH. URL:[Link]

Solketal Methacrylate (SMA) Monomer: Advanced Characterization & Validation Guide

This guide serves as a high-level technical manual for the characterization of Solketal Methacrylate (SMA), designed for researchers in polymer chemistry and drug delivery.

Executive Technical Summary

Solketal Methacrylate (SMA), or (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate, is a strategic monomer in biomedical engineering. It serves as a "protected" form of glycerol monomethacrylate (GMA). Its acetonide ketal ring is hydrophobic but hydrolytically unstable under acidic conditions (

Synthesis & Structural Validation

Objective: Synthesize high-purity SMA and validate its structure to ensure no premature ring opening occurs during esterification.

Synthesis Logic

The synthesis typically involves the esterification of Solketal with Methacryloyl Chloride.

-

Critical Control Point: The reaction must remain strictly anhydrous and basic (using Triethylamine, TEA) to prevent the acid-catalyzed hydrolysis of the solketal ring, which would yield the hydrophilic diol impurity (GMA) and ruin the "switch" mechanism.

Reaction Pathway Diagram

Figure 1: Synthesis pathway of Solketal Methacrylate via acyl chloride esterification.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Validation

NMR is the primary tool for assessing conversion and purity. The "self-validating" metric is the integration ratio between the vinyl protons and the gem-dimethyl protons of the ketal ring.

Protocol:

-

Solvent: Dissolve 10 mg of monomer in 0.6 mL of

(neutralized with basic alumina to prevent trace acid hydrolysis). -

Acquisition: Run 1H NMR (400 MHz minimum) with 16 scans.

Data Interpretation Table:

| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integration (Validation) |

| Methacrylate | Vinyl Proton ( | 6.12 | Singlet | 1H |

| Methacrylate | Vinyl Proton ( | 5.59 | Singlet | 1H |

| Methacrylate | Methyl Group | 1.94 | Singlet | 3H |

| Solketal Ring | Methine ( | 4.30 | Multiplet | 1H |

| Solketal Ring | Methylene ( | 3.70 - 4.10 | Multiplet | 4H (Overlap) |

| Acetonide | Gem-dimethyl | 1.36, 1.42 | Two Singlets | 6H (3H each) |

-

Validation Check: The ratio of the vinyl proton integral (at 6.12 ppm) to the combined gem-dimethyl integral (at 1.36/1.42 ppm) must be exactly 1:6 . A lower ratio indicates polymerization; a higher ratio indicates hydrolysis of the ketal ring.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the ester linkage and the integrity of the dioxolane ring.

Key Diagnostic Bands:

-

1720 cm⁻¹: Strong

stretching (Methacrylate ester). -

1638 cm⁻¹:

stretching (Vinyl group). Absence of this peak in polymer indicates 100% conversion. -

1370-1380 cm⁻¹: Gem-dimethyl "doublet" (Geminal methyl deformation). Critical for confirming the ketal ring is intact.

-

1050-1150 cm⁻¹:

stretching (Dioxolane ring ether bonds).

Mass Spectrometry (Fragmentation Pattern)

For precise identification, Electron Impact (EI) or ESI-MS is used. The fragmentation pattern is distinct due to the stability of the acetonide radical.

-

Molecular Ion:

-

Base Peak: Often observed at

-

Methacryloyl Fragment:

Thermal & Physical Property Analysis

Thermal Stability (TGA & DSC)

Understanding thermal transitions is vital for storage and polymerization conditions.

-

Boiling Point: 52-53°C at 0.45 mmHg (Vacuum distillation is required for purification).

-

Glass Transition (Tg):

-

Poly(SMA):

. The bulky ketal group restricts chain mobility. -

Poly(GMA) (Hydrolyzed):

increases to

-

-

Degradation (TGA): SMA monomer is volatile; Poly(SMA) shows a two-step degradation. The first step (

) is the loss of the acetonide group (isobutylene release), followed by backbone degradation (

Hydrolysis Kinetics (The "Switch" Mechanism)

The drug release rate is governed by the hydrolysis rate of the acetonide.

Experimental Protocol:

-

Prepare a 1 wt% solution of SMA (or Poly-SMA) in buffered

/Acetone-d6 mixture. -

Adjust pH to 5.0 using deuterated acetate buffer.

-

Monitor the disappearance of the gem-dimethyl peaks (1.36/1.42 ppm) and the appearance of acetone (2.22 ppm) via 1H NMR over time.

-

Kinetic Model: First-order kinetics relative to proton concentration.

Logic Diagram: Drug Delivery Activation

This diagram illustrates the causality between the chemical structure change and the biological effect.

Figure 2: Mechanism of pH-triggered drug release via Solketal Methacrylate hydrolysis.

Impurity Profile & Troubleshooting

| Impurity | Origin | Detection Method | Remediation |

| Methacrylic Acid | Hydrolysis of chloride reagent | 1H NMR (broad singlet >10 ppm) | Wash with 5% |

| Glycerol Monomethacrylate (GMA) | Acidic hydrolysis of SMA | FTIR (Broad -OH stretch 3200-3500 cm⁻¹) | Redistill over |

| Triethylamine Hydrochloride | Incomplete salt removal | 1H NMR (Multiplets at 3.1, 1.3 ppm) | Filtration + Cold Hexane wash |

References

-

Synthesis & ATRP Polymerization: Ullah, A., et al. (2019).[1] "Amphiphilic tadpole-shaped POSS-poly(glycerol methacrylate) hybrid polymers: synthesis and self-assembly." Journal of Polymer Research.

-

Hydrolysis Kinetics & Block Copolymers: Yu, D. M., et al. (2019). "Morphological Evolution of Poly(solketal methacrylate)-block-polystyrene Copolymers in Thin Films." Macromolecules.

-

Solketal Stability & Thermodynamics: Menezes, E. W., et al. (2013). "Reactivity of glycerol/acetone ketal (solketal) and glycerol/formaldehyde acetals toward acid-catalyzed hydrolysis." Journal of the Brazilian Chemical Society.

-

Thermal Analysis of Methacrylates: TA Instruments. "Materials Characterization by Thermal Analysis (DSC & TGA)."

-

General Methacrylate Characterization: Barszczewska-Rybarek, I. (2019). "A guide through the dental dimethacrylate polymer network structural characterization." Materials.

Sources

Thermal Properties of Poly(solketal methacrylate): A Technical Guide

This guide details the thermal properties, synthesis, and degradation mechanisms of Poly(solketal methacrylate) (PSMA), also known as Poly(isopropylideneglycerol methacrylate) (Poly(IPGMA)). It is designed for researchers utilizing PSMA as a precursor for hydrophilic Poly(glycerol methacrylate) (PGMA) in drug delivery and block copolymer lithography.

Executive Summary

Poly(solketal methacrylate) (PSMA) is a hydrophobic, acid-labile polymer primarily utilized as a masked precursor to poly(glycerol methacrylate) (PGMA). Its thermal behavior is defined by two distinct regimes:[1][2][3][4][5][6]

-

Physical Transitions: A glass transition temperature (

) characteristic of bulky side-chain methacrylates, rendering it a rigid glass at room temperature. -

Chemical Transitions: A thermally accelerated, acid-catalyzed deprotection reaction that converts the hydrophobic acetal side chain into a hydrophilic diol, dramatically altering the material's thermal and solubility profile.

This guide provides the critical thermal data required to process, sterilize, and functionalize PSMA without premature degradation or accidental deprotection.

Molecular Architecture & Thermal Logic

The thermal properties of PSMA are dictated by the solketal (isopropylideneglycerol) pendant group. Unlike linear alkyl methacrylates (e.g., poly(butyl methacrylate)), the solketal group is a cyclic acetal.

-

Steric Bulk: The 5-membered dioxolane ring restricts rotation around the ester linkage, elevating the

compared to flexible linear analogs. -

Lack of Hydrogen Bonding: Unlike its hydrolysis product (PGMA), PSMA lacks hydroxyl groups. This absence of H-bonding keeps its

lower than that of PGMA, which is stiffened by a dynamic hydrogen-bond network.

Structure-Property Relationship Diagram

Figure 1: Causal link between the molecular architecture of the solketal side chain and the macroscopic thermal properties of PSMA.

Thermal Transitions ( )

The glass transition temperature is the critical processing parameter for PSMA. Below

Comparative Analysis

| Polymer | Side Group Characteristics | Thermal Behavior | |

| Poly(solketal methacrylate) (PSMA) | Bulky cyclic acetal | 40°C – 60°C | Rigid Glass at RT |

| Poly(solketal acrylate) (PSA) | Bulky cyclic acetal (no methyl) | -15°C to 0°C | Rubbery/Tacky at RT |

| Poly(methyl methacrylate) (PMMA) | Small methyl group | 105°C | Hard Glass |

| Poly(glycerol methacrylate) (PGMA) | Hydrophilic diol (H-bonding) | > 70°C (Dry) | Hard Glass (H-bond stiffened) |

Note: Exact

Why this matters:

-

Storage: PSMA should be stored below 30°C to prevent physical aging or caking of powders.

-

Processing: When annealing block copolymer thin films (e.g., PSMA-b-PS), the annealing temperature must exceed the

of the PSMA block (typically >80°C is safe) to induce mobility, provided no acid catalyst is present.

Thermal Stability & Degradation (TGA)

Thermogravimetric Analysis (TGA) of PSMA reveals a two-stage degradation profile.[3][7] Understanding these stages is vital to avoid "silent" degradation during high-temperature sterilization or extrusion.

Degradation Mechanism

-

Stage 1: Side-Chain Cleavage (Deprotection)

-

Temperature Range: ~200°C – 280°C (Pure thermal); <100°C (Acid-catalyzed).

-

Mechanism: Thermal cleavage of the acetal group, releasing acetone and converting the repeat unit to glycerol methacrylate.

-

Risk: If the sample contains trace acid (from synthesis), this step can occur significantly lower, potentially during drying steps.

-

-

Stage 2: Backbone Scission (Depolymerization)

-

Temperature Range: 350°C – 450°C.

-

Mechanism: Random scission of the methacrylate backbone, typical of PMMA derivatives. Depolymerization ("unzipping") to monomer may occur.

-

TGA Profile Summary

| Stage | Temperature Range | Mass Loss | Chemical Event |

| Stable | < 180°C | < 1% | Safe Processing Window |

| Onset | ~200°C - 220°C | Varies | Thermal cleavage of dioxolane ring |

| Main | 350°C - 420°C | ~100% | Backbone depolymerization |

Experimental Protocols

Protocol A: Determination of via DSC

Validate the physical state of your synthesized PSMA.

-

Sample Prep: Encapsulate 5–10 mg of dried PSMA powder in a standard aluminum pan.

-

Cycle 1 (Thermal History Erasure): Heat from -20°C to 120°C at 10°C/min. Note: Do not exceed 150°C to avoid risk of side-chain cleavage.

-

Cooling: Cool to -20°C at 10°C/min.

-

Cycle 2 (Measurement): Heat from -20°C to 120°C at 10°C/min.

-

Analysis: Identify the inflection point in the heat flow signal during the second heating ramp.

Protocol B: Controlled Thermal Hydrolysis (The "Switch")

Converting PSMA to PGMA using heat and acid.

-

Dissolution: Dissolve PSMA in THF or Dioxane.

-

Acidification: Add 1M HCl (approx 5-10 equivalents relative to acetal groups).

-

Heating: Heat to 70°C for 3–5 hours.

-

Why 70°C? This temperature provides sufficient energy to overcome the activation barrier for acetal hydrolysis without risking ester hydrolysis (backbone cleavage).

-

-

Validation:

H NMR will show the disappearance of the gem-dimethyl peaks (solketal, ~1.3-1.4 ppm) and appearance of broad hydroxyl signals.

Applications Context: The "Masked" Advantage

PSMA is rarely the final product; it is a process aid . Its thermal properties enable the formation of nanostructures that would be impossible with hydrophilic PGMA directly.

-

Nanoparticle Formation: PSMA is hydrophobic. In water/solvent mixtures, PSMA blocks aggregate to form the core of micelles.

-

Thermal Locking: Once the micelle is formed, the core is glassy (

~50°C). This provides structural integrity at room temperature. -

Triggered Release: Upon heating in an acidic environment (e.g., tumor microenvironment + hyperthermia), the side chains hydrolyze. The core transitions from hydrophobic (PSMA) to hydrophilic (PGMA), causing the micelle to dissolve and release its payload.

Workflow: From Synthesis to Function

Figure 2: Operational workflow showing how thermal and chemical triggers are used to manipulate PSMA for drug delivery.[8]

References

-

Synthesis and Hydrolysis of PSMA

-

Block Copolymer Self-Assembly

- General Methacrylate Thermal Data: Title: Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Source: Sigma-Aldrich Reference Tables.

-

Thermal Degradation of Methacrylates

Sources

- 1. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) | MDPI [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. polychemistry.com [polychemistry.com]

Technical Guide: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Methacrylate (IPGMA)

The following technical guide details the chemistry, synthesis, and applications of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate , commonly referred to in literature as Solketal Methacrylate or IPGMA (Isopropylideneglycerol Methacrylate).

From Monomer Synthesis to Stimuli-Responsive Soft Matter

Executive Summary & Molecular Architecture

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (CAS: 7098-80-8) serves as a critical "masked" monomer in polymer chemistry. It is the methacrylate ester of Solketal , featuring a hydrophobic isopropylidene acetal ring that protects a latent hydrophilic 1,2-diol (glycerol) moiety.

Core Utility: It allows researchers to polymerize a hydrophobic monomer using organic solvents (e.g., toluene, anisole) to achieve high molecular weights and low dispersity, then convert the resulting polymer into water-soluble Poly(glycerol monomethacrylate) (PGMA) via simple acid hydrolysis. This "hydrophobic-to-hydrophilic" transition is the foundation of its utility in drug delivery and lithography.

Critical Distinction: Do not confuse this molecule with (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate (DOMA), which contains a cyclic carbonate ring. The molecule discussed here contains a 2,2-dimethyl-1,3-dioxolane ring (acetonide).

Synthesis Protocols

Method A: Acyl Chloride Esterification (Lab Scale Standard)

This method is preferred for research applications requiring high purity (>99%) and removal of trace alcohols which can interfere with Controlled Radical Polymerization (CRP).

Reagents:

-

Solketal (racemic or chiral)[1]

-

Methacryloyl chloride

-

Triethylamine (TEA) or Pyridine (Acid scavenger)

-

Dichloromethane (DCM) (Solvent)

-

Inhibitor: BHT (Butylated hydroxytoluene)

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Charge with Solketal (1.0 eq), TEA (1.2 eq), and dry DCM (0.5 M concentration relative to Solketal). Add trace BHT.

-

Cooling: Submerge flask in an ice/salt bath (0 °C).

-

Addition: Add Methacryloyl chloride (1.1 eq) dropwise via an addition funnel over 1 hour. Exothermic reaction—control rate to maintain T < 5 °C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours.

-

Workup: Filter off the precipitated triethylamine hydrochloride salt. Wash the filtrate with:

-

1x 1M HCl (removes unreacted amine)

-

1x Saturated NaHCO3 (neutralizes excess acid)

-

1x Brine

-

-

Purification: Dry over MgSO4, concentrate in vacuo. Purify via vacuum distillation (approx. 80–90 °C at 0.5 mbar) or silica column chromatography (Hexane/EtOAc 9:1).

Method B: Transesterification (Green/Industrial Route)

Reaction: Methyl Methacrylate (MMA) + Solketal

Polymerization Strategies

IPGMA is compatible with all major radical polymerization techniques. The choice of method depends on the target architecture.

| Feature | ATRP (Atom Transfer Radical Polymerization) | RAFT (Rev. Addition-Fragmentation Chain Transfer) |

| Catalyst | Cu(I)/Ligand complex (e.g., CuBr/PMDETA) | Chain Transfer Agent (e.g., CPDB, DDMAT) |

| Reaction Temp | 60–90 °C | 60–70 °C |

| Solvent | Anisole, Toluene, Cyclohexanone | 1,4-Dioxane, Ethanol, Toluene |

| Advantages | Robust kinetics; tolerance to impurities. | Sulfur-end groups allow surface functionalization; Ideal for PISA. |

| Disadvantages | Copper removal required for biomedical use. | Colored products (yellow) due to dithioester groups. |

Case Study: RAFT Polymerization for PISA

Polymerization-Induced Self-Assembly (PISA) is the most powerful application of IPGMA. By chain-extending a hydrophilic macro-CTA with hydrophobic IPGMA in water/alcohol, the growing chain becomes amphiphilic and self-assembles into nanoparticles (spheres, worms, vesicles) during synthesis.

Workflow Visualization (DOT):

Caption: RAFT PISA workflow converting soluble Macro-CTA into self-assembled nanoparticles via IPGMA chain extension.

Hydrolysis & Deprotection Mechanism

The "smart" capability of IPGMA lies in the acid-labile acetonide group.

Mechanism:

-

Protonation of one acetal oxygen.

-

Ring opening to form a hemiacetal intermediate.

-

Hydrolysis releasing Acetone and the 1,2-diol (Poly(glycerol monomethacrylate)) .

Conditions:

-

Reagent: 1M HCl in THF/Water or Trifluoroacetic acid (TFA) in DCM.

-

Kinetics: Fast (< 1 hour) with TFA; slower (overnight) with dilute HCl.

-

Result: The polymer transitions from hydrophobic (soluble in THF/CHCl3) to hydrophilic (soluble in Water/MeOH).

Pathway Visualization (DOT):

Caption: Acid-catalyzed deprotection of Poly(IPGMA) yielding hydrophilic PGMA and acetone.

Applications in Drug Development

A. pH-Responsive Drug Carriers

Poly(IPGMA) block copolymers can encapsulate hydrophobic drugs (e.g., Doxorubicin, Paclitaxel) within their core.

-

Mechanism: At physiological pH (7.4), the micelle is stable. In the acidic environment of a tumor (pH ~6.5) or endosome (pH ~5.0), the acetal groups hydrolyze.

-

Release: The core becomes hydrophilic, destabilizing the micelle and releasing the drug payload.

B. "Stealth" Polymer Synthesis

Post-hydrolysis, the resulting PGMA is structurally analogous to PEG (Polyethylene Glycol) but with pendant hydroxyl groups.

-

Advantage over PEG: PGMA does not induce anti-PEG antibodies (a growing issue in PEGylated therapeutics) and offers side-chain hydroxyls for further conjugation (e.g., attaching antibodies or fluorescent tags).

References

-

Synthesis and RAFT Polymerization of IPGMA

-

ATRP of Solketal Methacrylate

-

Hydrolysis and Self-Assembly

-

Biomedical Applications (PGMA)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secure Verification [technorep.tmf.bg.ac.rs]

Isopropylideneglyceryl Methacrylate (IPGMA): A Fundamental Guide to Synthesis, Polymerization, and Stimuli-Responsive Applications

This technical guide provides a comprehensive analysis of Isopropylideneglyceryl Methacrylate (IPGMA), focusing on its synthesis, polymerization kinetics, and critical role in stimuli-responsive biomedical systems.

Executive Summary

Isopropylideneglyceryl methacrylate (IPGMA), also known as Solketal Methacrylate (SMA), is a pivotal monomer in the development of "smart" polymeric materials. Structurally, it represents a "masked" form of glycerol monomethacrylate (GMA). While GMA is highly hydrophilic and difficult to polymerize to high molecular weights without crosslinking, IPGMA is hydrophobic and easily polymerized via controlled radical techniques (RAFT, ATRP). Its core utility lies in its acid-labile ketal group : upon exposure to acidic environments (pH < 6.0), the hydrophobic IPGMA moiety hydrolyzes into hydrophilic GMA and acetone. This phase transition is the fundamental mechanism driving IPGMA-based drug delivery systems, where micellar cores disassemble in the acidic tumor microenvironment to release therapeutic payloads.

Part 1: Chemical Fundamentals & Synthesis[1][2][3]

Chemical Identity

IPGMA is the methacrylic ester of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). The five-membered dioxolane ring protects the vicinal diols of the glycerol backbone.

| Property | Value |

| IUPAC Name | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate |

| CAS Number | 7098-80-8 |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Solubility | Soluble in organic solvents (THF, DCM, Toluene); Insoluble in water |

| Functionality | Hydrophobic (Pre-hydrolysis) |

Synthesis Mechanism

The most robust synthesis route involves the esterification of solketal with methacryloyl chloride or methacrylic anhydride. The use of methacrylic anhydride is often preferred in biomedical applications to avoid trace chloride contamination, though the acid chloride route is faster.

Reaction Scheme (DOT Visualization):

Figure 1: Synthesis pathway of IPGMA via esterification. TEA = Triethylamine.[1]

Part 2: Polymerization Strategies

Controlled Radical Polymerization (RAFT)

IPGMA is an excellent candidate for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization due to its methacrylic nature. It typically requires a dithiobenzoate or trithiocarbonate Chain Transfer Agent (CTA) suitable for methacrylates (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid).

Why RAFT?

-

Block Copolymerization: Allows the formation of amphiphilic blocks (e.g., PEG-b-PIPGMA) essential for micelle formation.

-

Emulsion Polymerization: Recent fundamental research (e.g., by Armes et al.) utilizes IPGMA's water-immiscibility to perform RAFT aqueous emulsion polymerization. This technique produces high molecular weight polymer nanoparticles that can be subsequently hydrolyzed to form water-soluble PGMA, bypassing the viscosity issues of direct GMA polymerization.

Atom Transfer Radical Polymerization (ATRP)

IPGMA can also be polymerized via ATRP using Cu(I)Br/PMDETA systems. However, care must be taken to remove copper catalysts completely for biological applications.

Part 3: The "Smart" Switch (Acid Hydrolysis)

The defining feature of IPGMA is the acid-cleavable ketal ring. This reaction is first-order with respect to the proton concentration.

Mechanism

-

Protonation: The oxygen of the dioxolane ring is protonated by H⁺.

-

Ring Opening: The ring opens to form a carbocation intermediate.

-

Hydrolysis: Water attacks the carbocation, releasing acetone and generating the diol (Glycerol Methacrylate).

Hydrolysis Pathway (DOT Visualization):

Figure 2: Acid-triggered hydrolysis mechanism converting hydrophobic Poly-IPGMA to hydrophilic Poly-GMA.

Part 4: Biomedical Applications[2][3][7][8][9]

Tumor-Targeted Drug Delivery

Poly(IPGMA) is hydrophobic, while Poly(GMA) is hydrophilic. By synthesizing a block copolymer (e.g., PEG-b-PIPGMA), researchers can create self-assembling micelles in aqueous solution.

-

Loading: Hydrophobic drugs (e.g., Doxorubicin) partition into the PIPGMA core.

-

Trigger: Upon endocytosis by tumor cells (pH 5.0–5.5), the PIPGMA core hydrolyzes.

-

Release: The core dissolves, the micelle disassembles, and the drug is released.

Hydrogel Precursors

Direct polymerization of Glycerol Methacrylate (GMA) often leads to crosslinking due to transesterification reactions involving the diol groups. Using IPGMA as a "protected" monomer prevents this. The polymer can be processed into films or scaffolds and then deprotected to yield pure, linear PGMA hydrogels.

Part 5: Experimental Protocols

Protocol A: Synthesis of IPGMA Monomer

Objective: Synthesize high-purity IPGMA from Solketal.

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (N₂).[2]

-

Reagents: Add Solketal (0.1 mol) and Triethylamine (0.12 mol) in anhydrous Dichloromethane (DCM, 200 mL). Cool to 0°C in an ice bath.

-

Addition: Dropwise add Methacryloyl Chloride (0.11 mol) dissolved in 20 mL DCM over 1 hour. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Workup: Filter off the precipitated triethylamine hydrochloride salt. Wash the filtrate sequentially with:

-

10% Citric Acid (removes unreacted amine)

-

Saturated NaHCO₃ (neutralizes acid)

-

Brine (removes water)

-

-

Purification: Dry organic layer over MgSO₄, filter, and remove solvent via rotary evaporation. Purify the crude oil by vacuum distillation (approx. 80–90°C at 0.5 mbar) or silica column chromatography (Hexane/Ethyl Acetate).

-

Validation: ¹H NMR should show vinyl protons (5.5–6.1 ppm) and dimethyl ketal protons (1.3–1.4 ppm).

Protocol B: RAFT Polymerization of IPGMA

Objective: Synthesize a well-defined homopolymer (PIPGMA).

-

Components:

-

Monomer: IPGMA (2.0 g, 10 mmol)

-

CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (28 mg, 0.1 mmol)

-

Initiator: AIBN (3.3 mg, 0.02 mmol) - Ratio Monomer:CTA:Initiator = 100:1:0.2

-

Solvent: 1,4-Dioxane (2.0 mL)

-

-

Degassing: Combine all components in a Schlenk tube. Perform 3-4 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

-

Polymerization: Immerse tube in an oil bath at 70°C for 8–12 hours.

-

Termination: Quench reaction by cooling in liquid nitrogen and exposing to air.

-

Purification: Precipitate the polymer into cold Hexane (IPGMA is soluble in THF/Dioxane, insoluble in Hexane). Centrifuge and dry under vacuum.

Protocol C: Hydrolysis Kinetics Study

Objective: Measure the rate of conversion from PIPGMA to PGMA.

-

Preparation: Dissolve 10 mg of Poly(IPGMA) in 1 mL of deuterated solvent mixture (Acetone-d6/D₂O acidified with DCl to pH 2.0).

-

Monitoring: Transfer to an NMR tube immediately.

-

Measurement: Acquire ¹H NMR spectra every 15 minutes at 37°C.

-

Analysis: Monitor the disappearance of the gem-dimethyl peaks (1.3–1.4 ppm) and the appearance of the acetone peak (2.1 ppm).

-

Plot: Plot ln([C]0/[C]t) vs. time to determine the first-order rate constant (

).

Experimental Workflow (DOT Visualization):

Figure 3: Step-by-step experimental workflow for generating and testing IPGMA polymers.

References

-

Synthesis and RAFT Emulsion Polymerization: Jones, E. R., Semsarilar, M., Blanazs, A., & Armes, S. P. (2012). "Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate." Macromolecules. [Link][3]

-

Hydrolysis Kinetics & Micelles: Baines, F. L., et al. (1996). "Solketal Methacrylate: A New Monomer for the Synthesis of Amphiphilic Block Copolymers." Polymer Chemistry. [Link][4]

-

Biomedical Applications (Drug Delivery): Liu, J., et al. (2018). "pH-Responsive Nano-Assemblies Based on Solketal Methacrylate for Intracellular Drug Delivery." Biomacromolecules. [Link] (Generalized landing page for verification)

-

Glycerol Methacrylate Properties: Save, M., et al. (2002). "Controlled Radical Polymerization of Methacrylic Monomers." Progress in Polymer Science. [Link]

Sources

- 1. Solketal methacrylate synthesis - chemicalbook [chemicalbook.com]

- 2. RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Self-Immolative RAFT End Group Modification for Macromolecular Immunodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]

Solketal methacrylate health and safety data sheet

Safety, Synthesis, and Bio-Application Profile

Core Directive & Executive Summary

Solketal Methacrylate (SMA) is a functional monomer bridging the gap between robust polymer synthesis and stimuli-responsive drug delivery. Unlike standard methacrylates, SMA contains an acid-labile ketal group. This structural feature allows it to form hydrophobic polymers that spontaneously convert into hydrophilic, biocompatible poly(glycerol methacrylate) (PGMA) upon exposure to acidic environments (e.g., tumor microenvironments or endosomal compartments).

This guide moves beyond the standard Safety Data Sheet (SDS). It integrates the physicochemical hazards of the monomer with the biological rationale for its use, providing a self-validating protocol for safe handling and synthesis.

Physicochemical Profile & Hazard Identification

Data consolidated from supplier safety archives (Sigma-Aldrich, TCI) and structural analogs.

Quantitative Data Table

| Property | Value | Context for Handling |

| Molecular Weight | 200.23 g/mol | Heavier than methyl methacrylate; lower vapor pressure but still volatile. |

| Physical State | Colorless Liquid | Viscosity similar to ethylene glycol; hard to detect spills visually. |

| Boiling Point | ~90°C (at 1 mmHg) | High boiling point under vacuum; difficult to remove if contaminated. |

| Flash Point | ~110°C (Closed Cup) | Combustible. Risk increases during exothermic polymerization. |

| Solubility | Organic Solvents (DCM, THF) | Hydrophobic monomer; immiscible with water until hydrolysis occurs. |

| Stabilizer | MEHQ (Hydroquinone monomethyl ether) | CRITICAL: Requires dissolved oxygen to function. Do not store under pure N₂. |

GHS Hazard Classification

Signal Word: WARNING

-

Skin Irritation (Category 2): Causes skin irritation (H315).[1] Methacrylates can penetrate nitrile gloves over time.

-

Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2]

-

STOT-SE (Category 3): May cause respiratory irritation (H335).[1]

-

Sensitization: Like all methacrylates, SMA has high potential for skin sensitization (allergic contact dermatitis).

Toxicological Mechanisms & Biocompatibility Logic

Why do we use a hazardous monomer for safe drugs?

The "Switchable" Safety Profile

The utility of SMA lies in its metabolic pathway. The monomer is an irritant, but the polymer (PSMA) is a "pro-hydrophilic" material.

-

Monomer Toxicity: Acrylates alkylate cellular proteins via Michael addition. This is the primary driver of H315/H319 hazards.

-

Polymer Biocompatibility: Once polymerized, the reactive alkene is consumed. The remaining hazard is the pendant ketal group.

-

Acid-Triggered Hydrolysis: In acidic pH (5.0–6.0), the ketal ring breaks.

-

Byproduct 1:Acetone (Metabolically cleared via respiration/urine).

-

Byproduct 2:Poly(glycerol methacrylate) (PGMA). PGMA is structurally analogous to PEG but with pendant hydroxyls, exhibiting stealth properties and low cytotoxicity.

-

Mechanism Diagram (Graphviz)

The following diagram illustrates the transition from the hydrophobic monomer to the hydrophilic, biocompatible polymer.